molecular formula C18H21ClN2O5S B4578884 N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4578884
M. Wt: 412.9 g/mol
InChI Key: GFANANNDQZCQLA-UHFFFAOYSA-N
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Description

N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C18H21ClN2O5S and its molecular weight is 412.9 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is 412.0859706 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osteoclastogenesis Inhibition and Bone Loss Prevention

A study explored the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, including N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide (PMSA-5-Cl), demonstrating their potential as therapeutic agents for postmenopausal osteoporosis. PMSA-5-Cl, in particular, prevented bone loss in an ovariectomized mouse model, suggesting its utility in addressing estrogen-dependent bone loss (Cho et al., 2020).

Chemical Synthesis and Characterization

The synthesis and reactions of various sulfonamide derivatives highlight the versatility of these compounds in chemical reactions. Studies detail the formation of sulfonyl chloride derivatives and their subsequent reactions with amines, demonstrating the utility of sulfonamide groups in synthesizing complex molecules with potential biological applications (Cremlyn & Nunes, 1987).

Fluorescent Molecular Probes

Diphenyloxazoles, sharing similar structural motifs with the target compound, have been synthesized for use as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Chemometric-Assisted Spectroscopy

Research into the simultaneous determination of pharmaceuticals showcases the relevance of chemometric approaches in analyzing compounds with structural similarities to the specified chemical. This approach aids in the quality control and analysis of drugs, demonstrating the broader application of sophisticated analytical techniques (Bhaskar et al., 2012).

Computational Studies

The synthesis and computational study of newly synthesized sulfonamide molecules, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), illustrate the integration of experimental and computational methods in understanding the structural and electronic properties of sulfonamide derivatives. This includes the investigation of intermolecular interactions, spectral data analysis, and reactivity descriptors, providing insights into the potential biological and pharmacological applications of these compounds (Murthy et al., 2018).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-12-5-7-13(8-6-12)27(23,24)21(2)11-18(22)20-15-9-14(19)16(25-3)10-17(15)26-4/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANANNDQZCQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.